(R)-Benzyl ((2-oxooxazolidin-5-yl)methyl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
benzyl N-[[(5R)-2-oxo-1,3-oxazolidin-5-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-11(13-6-10-7-14-12(16)18-10)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)(H,14,16)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMOMVDNFMVGGV-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)CNC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC(=O)N1)CNC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl ((2-oxooxazolidin-5-yl)methyl)carbamate typically involves the reaction of benzyl chloroformate with ®-2-((2-oxooxazolidin-5-yl)methyl)amine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput. The reaction conditions are optimized to minimize by-products and maximize yield. Purification is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
®-Benzyl ((2-oxooxazolidin-5-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran.
Major Products
The major products formed from these reactions include various substituted oxazolidinones, amine derivatives, and other functionalized compounds that retain the core oxazolidinone structure .
Scientific Research Applications
Drug Delivery Systems
One significant application of (R)-Benzyl ((2-oxooxazolidin-5-yl)methyl)carbamate is its use as a self-immolative linker in drug delivery systems. This compound can mask the amide group in various therapeutic agents, enhancing their stability and controlled release profiles. For instance, studies have demonstrated that benzylic N-acyl carbamates can be utilized to release drugs such as Linezolid and Enzalutamide in a pH-sensitive manner. At a pH of 5.5, over 80% of the drug can be released within 24 hours, indicating its potential for targeted drug delivery in acidic environments, such as tumor tissues .
Table 1: Stability and Release Profiles of Drug Conjugates
| Compound | pH Level | % Drug Released after 24h |
|---|---|---|
| Linezolid Adduct | 5.5 | >80% |
| Enzalutamide | 4.5 | 40% |
| Control | 7.4 | Stable |
Antibacterial Activity
The compound has also been investigated for its antibacterial properties . Research indicates that derivatives of this compound exhibit promising activity against various bacterial strains. For example, synthesized conjugates have shown effective minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Bacillus subtilis, with some derivatives performing better than traditional antibiotics .
Table 2: Antibacterial Efficacy of Synthesized Conjugates
| Conjugate ID | MIC (µM) against S. aureus | MIC (µM) against B. subtilis |
|---|---|---|
| 5d | 4.5 | 2.25 |
| Other | Varies | Varies |
Pro-drug Applications
The ability of this compound to act as a pro-drug further expands its utility in pharmaceutical formulations. By modifying the structure of existing drugs, it can enhance their pharmacokinetic properties, allowing for improved absorption and bioavailability. The compound's stability in physiological conditions makes it an attractive candidate for developing pro-drugs that require activation under specific conditions .
Case Study 1: Development of Linezolid Conjugates
In a recent study, researchers synthesized multiple conjugates based on Linezolid using benzotriazole chemistry, which included this compound as a key component. The resulting compounds exhibited enhanced antibacterial activity compared to Linezolid alone, showcasing the potential for improved therapeutic efficacy through structural modification .
Case Study 2: Enzalutamide Pro-drug Formulation
Another study focused on the application of this compound in formulating a pro-drug version of Enzalutamide. The research demonstrated that the incorporation of this compound significantly improved the drug's stability and release characteristics under acidic conditions typical of tumor environments .
Mechanism of Action
The mechanism of action of ®-Benzyl ((2-oxooxazolidin-5-yl)methyl)carbamate involves its interaction with specific molecular targets. In the context of its antibacterial activity, the compound binds to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis at the initiation phase. This action prevents the growth and proliferation of bacterial cells. The molecular pathways involved include the inhibition of peptidyl transferase activity, which is crucial for protein elongation .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Key Observations:
Oxazolidinone Core vs. Pyrimidinedione: The pyrimidinedione derivatives () exhibit higher melting points (e.g., 206–208 °C) due to hydrogen bonding from hydroxyl and carbonyl groups, whereas oxazolidinones like the target compound likely have lower melting points due to reduced polarity .
Substituent Effects: The presence of electron-withdrawing groups (e.g., 4-nitrophenyl in ) increases stability but may reduce solubility.
Chirality : The R-configuration in the target compound is crucial for activity, mirroring the stereochemical requirements of Linezolid derivatives (e.g., Compound 3a in ) for ribosomal binding .
Carbamate-Based Analogues
Compounds with benzyl carbamate groups but differing cores (e.g., imidazole in or cyclohexyl in ) show divergent properties:
- Imidazole Derivatives (): Compounds like 5{18} and 5{19} incorporate α-methylbenzylamino groups, which introduce steric hindrance. These modifications likely reduce metabolic degradation compared to the oxazolidinone-based carbamates .
- Cyclohexyl Carbamates (): Benzyl (3-hydroxycyclohexyl)carbamate (similarity score 0.75) lacks the oxazolidinone ring but retains the carbamate functionality. The absence of the 2-oxo group may diminish antibacterial activity but improve solubility .
Biological Activity
(R)-Benzyl ((2-oxooxazolidin-5-yl)methyl)carbamate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, comparisons with similar compounds, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the oxazolidinone class of compounds, characterized by a five-membered ring containing nitrogen and oxygen. Its structural formula can be represented as follows:
This compound is utilized as a chiral building block in asymmetric synthesis and has shown promise in various biological applications.
The primary mechanism of action for this compound is its interaction with the 50S ribosomal subunit of bacteria. This interaction inhibits protein synthesis by blocking the peptidyl transferase activity essential for protein elongation, thus preventing bacterial growth and proliferation. Its structural similarity to linezolid, a well-known antibiotic, suggests potential antibacterial properties .
Antibacterial Activity
This compound has been investigated for its antibacterial activity. The compound exhibits a mechanism akin to that of linezolid, targeting bacterial ribosomes and inhibiting protein synthesis. Research indicates that it may possess activity against various Gram-positive bacteria, including strains resistant to traditional antibiotics .
Comparison with Similar Compounds
| Compound Name | Mechanism of Action | Notable Activity |
|---|---|---|
| Linezolid | Inhibits protein synthesis via 50S ribosome binding | Effective against MRSA |
| Eperezolid | Similar to linezolid | Active against resistant strains |
| Ranbezolid | Newer oxazolidinone | Enhanced activity against resistant bacteria |
This compound is unique due to its specific chiral configuration, which can impart different biological activities compared to its racemic or enantiomeric counterparts.
Case Studies and Research Findings
- Antibacterial Efficacy : A study conducted on the antibacterial efficacy of this compound demonstrated its effectiveness against Staphylococcus aureus and Enterococcus faecium strains. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics like linezolid.
- Enzyme Interaction Studies : Research has shown that this compound can serve as a probe in biochemical assays to study enzyme mechanisms. It has been utilized to investigate the inhibition of specific enzymes involved in bacterial metabolism.
- Potential as an Antiparasitic Agent : While primarily studied for antibacterial properties, preliminary data suggest that this compound may also exhibit antiparasitic activity, warranting further investigation into its efficacy against protozoan parasites .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (R)-Benzyl ((2-oxooxazolidin-5-yl)methyl)carbamate, and how can enantiomeric purity be ensured?
- Methodology :
- Step 1 : Start with a chiral oxazolidinone precursor. Use asymmetric catalysis or chiral auxiliaries to maintain the (R)-configuration. For example, employ Sharpless epoxidation or enzymatic resolution for enantioselective synthesis .
- Step 2 : Introduce the benzyl carbamate group via nucleophilic substitution or carbamate coupling. Monitor reaction progress using TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .
- Step 3 : Purify via column chromatography (silica gel, gradient elution) and confirm enantiomeric purity using chiral HPLC (e.g., Chiralpak AD-H column, hexane:isopropanol 80:20) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Key Techniques :
- 1H/13C NMR : Assign peaks using 2D NMR (COSY, HSQC). For example, the oxazolidinone carbonyl appears at ~170 ppm in 13C NMR, and the benzyl carbamate NH proton resonates at δ 5.8–6.2 ppm (broad singlet) .
- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error. Expected m/z for C13H14N2O4: 262.0954 .
- IR : Validate carbamate C=O stretch at ~1680–1720 cm⁻¹ and oxazolidinone C=O at ~1750 cm⁻¹ .
Q. What safety protocols are recommended for handling this compound in the laboratory?
- Guidelines :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust/aerosols .
- Storage : Store in airtight containers at 2–8°C under inert gas (N2/Ar) to prevent hydrolysis. Avoid exposure to moisture or strong bases .
- Waste Disposal : Neutralize with dilute HCl (1M) before disposal in halogenated waste containers .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the oxazolidinone ring in catalytic applications?
- Approach :
- DFT Calculations : Use Gaussian or ORCA to model transition states for ring-opening reactions. Optimize geometries at the B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- MD Simulations : Simulate solvation effects in ethanol/water mixtures to study hydrolysis kinetics (e.g., AMBER force field, explicit solvent model) .
Q. What strategies resolve contradictions in biological activity data for carbamate derivatives?
- Analytical Workflow :
- Dose-Response Validation : Repeat assays (e.g., cholinesterase inhibition) with standardized protocols (IC50 triplicates). Control variables like solvent (DMSO ≤1%) and temperature (25°C vs. 37°C) .
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., benzyl alcohol or oxazolidinone ring-opened byproducts) that may interfere with bioassays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
